
2-(2,4-dichlorophenoxy)-N-(3,5-dimethoxyphenyl)propanamide
Overview
Description
2-(2,4-Dichlorophenoxy)-N-(3,5-dimethoxyphenyl)propanamide is a complex organic compound characterized by its unique chemical structure, which includes a dichlorophenoxy group and a dimethoxyphenyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-dichlorophenoxy)-N-(3,5-dimethoxyphenyl)propanamide typically involves multiple steps, starting with the preparation of the dichlorophenoxy and dimethoxyphenyl intermediates. These intermediates are then coupled using propanamide derivatives under specific reaction conditions, such as controlled temperature and the presence of catalysts.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis are employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions are facilitated by reagents such as sodium hydroxide (NaOH) and dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: Formation of carboxylic acids and phenols.
Reduction: Production of alcohols and amines.
Substitution: Generation of various substituted phenyl compounds.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a tool in biological research to study enzyme inhibition and receptor binding.
Industry: Utilized in the production of advanced materials and as a building block for various industrial chemicals.
Mechanism of Action
The mechanism by which 2-(2,4-dichlorophenoxy)-N-(3,5-dimethoxyphenyl)propanamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The compound interacts with these targets, leading to a cascade of biochemical reactions that result in its biological activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2,4-Dichlorophenoxyacetic Acid (2,4-D)
3,5-Dimethoxyphenylpropanamide
2,4,5-Trichlorophenoxyacetic Acid (2,4,5-T)
Uniqueness: 2-(2,4-Dichlorophenoxy)-N-(3,5-dimethoxyphenyl)propanamide stands out due to its unique combination of functional groups, which confer distinct chemical properties and biological activities compared to its similar compounds. Its dual chloro and methoxy substitutions make it particularly versatile in various applications.
This comprehensive overview highlights the significance of this compound in scientific research and industry. Its unique structure and diverse applications make it a valuable compound in multiple fields.
Is there anything specific you would like to know more about?
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(3,5-dimethoxyphenyl)propanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO4/c1-10(24-16-5-4-11(18)6-15(16)19)17(21)20-12-7-13(22-2)9-14(8-12)23-3/h4-10H,1-3H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGKOPKYJOQYPOZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC(=C1)OC)OC)OC2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.